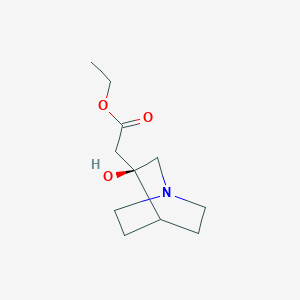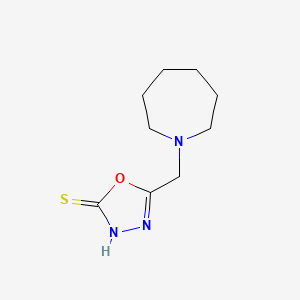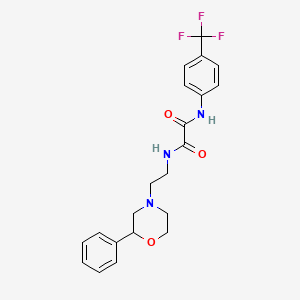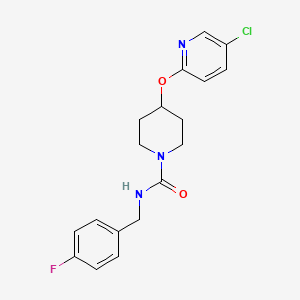![molecular formula C10H9NOS B2899715 Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime CAS No. 1383814-81-0](/img/structure/B2899715.png)
Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime is a heterocyclic compound that contains a thiophene ring fused to a benzene ring, with a carboxaldehyde group at the 3-position, a methyl group at the 2-position, and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime can be synthesized through several synthetic routes. One common method involves the reaction of 3-methyl-benzo[b]thiophene with appropriate reagents to introduce the carboxaldehyde group at the 3-position. This can be followed by the conversion of the carboxaldehyde group to an oxime using hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime has several scientific research applications:
作用機序
The mechanism of action of Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime involves its interaction with molecular targets and pathways within biological systems. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Benzo[b]thiophene-3-carboxaldehyde: Lacks the methyl and oxime groups, making it less versatile in certain reactions.
Benzo[b]thiophene-2-carboxaldehyde: Has the carboxaldehyde group at the 2-position, leading to different reactivity and applications.
3-Thiophenecarboxaldehyde: Contains a thiophene ring with a carboxaldehyde group but lacks the benzene ring, resulting in different chemical properties.
Uniqueness
The combination of these functional groups allows for a wider range of chemical transformations and biological interactions compared to similar compounds.
特性
IUPAC Name |
(NE)-N-[(2-methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-9(6-11-12)8-4-2-3-5-10(8)13-7/h2-6,12H,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVDDLKMWFZTJY-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2S1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2899633.png)
![1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2899634.png)
![Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/new.no-structure.jpg)

![(5E)-2-(4-acetylpiperazin-1-yl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2899641.png)



amine](/img/structure/B2899646.png)
![3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide](/img/structure/B2899647.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2899651.png)
![Spiro[1-azabicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B2899654.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2899655.png)
